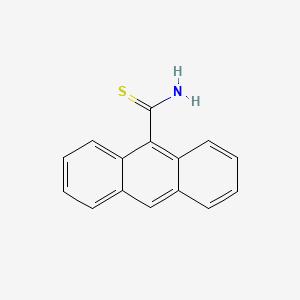

Anthracene-9-thiocarboxamide

Descripción

Contextualization within the Field of Anthracene (B1667546) Derivatives

Anthracene and its derivatives are a well-established class of compounds in chemistry, recognized for their distinctive photophysical and photochemical properties stemming from their three linearly fused benzene (B151609) rings. rroij.comresearchgate.netrsc.org This core structure provides a planar, conjugated π-system that is fundamental to their use in diverse applications. frontiersin.org Researchers have extensively investigated anthracene derivatives for their utility in materials science, particularly in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. researchgate.netfrontiersin.org Their inherent fluorescence also makes them valuable as probes and chemosensors in biological and environmental analysis. rroij.comresearchgate.net

The properties of anthracene derivatives can be precisely tuned by introducing different functional groups to the anthracene skeleton, especially at the 9 and 10 positions. mdpi.com These modifications can alter the molecule's electronic properties, lipophilicity, and reactivity. rsc.orgmdpi.com Anthracene-9-thiocarboxamide is one such molecule, where a thiocarboxamide group is attached at the 9-position of the anthracene ring system. This specific substitution imparts unique characteristics that distinguish it from other derivatives and open up novel avenues for research. The crystal structure of Anthracene-9-thiocarboxamide has been reported, providing a foundational understanding of its solid-state behavior. researchgate.netresearchgate.net

Table 1: Physicochemical Properties of Anthracene-9-thiocarboxamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁NS |

| Molecular Weight | 237.32 g/mol |

| IUPAC Name | anthracene-9-carbothioamide |

| Appearance | Solid |

| InChI Key | DPNDYWVMUNOBFU-UHFFFAOYSA-N |

Data sourced from PubChem and Sigma-Aldrich. sigmaaldrich.comnih.gov

Fundamental Research Significance of the Thiocarboxamide Moiety

The thiocarboxamide group (-C(=S)NH₂), also known as a thioamide, is a structural analog of an amide where the carbonyl oxygen is replaced by a sulfur atom. This substitution has profound effects on the molecule's chemical and physical properties and is of considerable interest in medicinal chemistry. nih.gov

Replacing an oxygen atom with a sulfur atom in a carboxamide to form a thiocarboxamide can significantly increase the compound's lipophilicity. nih.gov This change can enhance biological activity, as demonstrated in studies where thioamide analogs showed improved antiproliferative activity compared to their carboxamide counterparts. nih.gov The thioamide moiety is also a capable hydrogen bond donor and acceptor, allowing it to participate in specific intermolecular interactions, which are crucial for molecular recognition and self-assembly processes. nih.gov For instance, the sulfur and nitrogen atoms in the thioamide motif can form key hydrogen bonds that contribute to inhibiting biological targets like tubulin. nih.gov In Anthracene-9-thiocarboxamide, the presence of unpaired, strong hydrogen-bond donors on the thiocarboxamide group is a key feature influencing its solid-state structure and reactivity. researchgate.net

Overview of Interdisciplinary Research Directions

The unique combination of an photoactive anthracene core and a functional thiocarboxamide group makes Anthracene-9-thiocarboxamide a subject of interdisciplinary research, bridging materials science, solid-state chemistry, and organic synthesis.

Solid-State Chemistry and Smart Materials: A significant area of research for Anthracene-9-thiocarboxamide is its behavior in the solid state. The compound is known to undergo a [4+4] photocycloaddition between the anthracene moieties of adjacent molecules. researchgate.netresearchgate.net This reaction is reversible, with the original structure being regenerated through the application of heat or mechanical force, a property known as cycloreversion. researchgate.netresearchgate.net This photo- and mechano-responsive behavior makes it a candidate for developing photochromic and photofluorochromic materials, which have potential applications in advanced optical devices and smart luminescent materials. researchgate.net Furthermore, Anthracene-9-thiocarboxamide exhibits thermosalient behavior, where its crystals spontaneously fracture and jump upon cooling due to strong anisotropic thermal expansion. rsc.org

Materials Science and Organic Electronics: The broader class of anthracene derivatives is integral to the field of organic electronics. frontiersin.org Their high charge carrier stability and mobility are desirable for creating high-performance electronic devices. frontiersin.org The synthesis of novel anthracene derivatives through methods like transition metal catalysis allows for the creation of tailored molecular scaffolds. frontiersin.org While research on Anthracene-9-thiocarboxamide is more focused on its solid-state photoreactivity, the fundamental properties of the anthracene core suggest potential relevance in this area.

Medicinal and Biochemical Research: Anthracene derivatives have been investigated for their potential as therapeutic agents, particularly as anticancer drugs that can intercalate with DNA. frontiersin.orgnih.gov The design and synthesis of multifunctional organic scaffolds and their metal compounds for cancer treatment is an important field of interdisciplinary research. rsc.orgresearchgate.net The thiocarboxamide moiety itself is recognized as a "privileged" structure in medicinal chemistry, often enhancing the biological activity of a parent compound. nih.gov The combination of these two components in one molecule suggests a potential, though less explored, avenue for biochemical investigation.

Table 2: Selected Research Applications of Anthracene Derivatives

| Research Area | Application | Key Properties Utilized |

|---|---|---|

| Materials Science | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, efficient light emission, π-π stacking. researchgate.netfrontiersin.org |

| Chemical Sensing | Fluorescent chemosensors for detecting various chemical and biological species. | Excellent photoluminescence, chemical stability, photo-induced electron transfer (PET). rroij.com |

| Solid-State Chemistry | Photo-responsive materials, molecular switches. | Photodimerization ([4+4] cycloaddition), photochromism. researchgate.net |

| Biochemistry | Probes for DNA cleavage and binding studies. | Planar structure for DNA intercalation, fluorescence. rroij.comrsc.org |

| Medicinal Chemistry | Scaffolds for anticancer and anti-inflammatory agents. | DNA intercalation, ability to be functionalized to interact with biological targets. frontiersin.org |

Structure

3D Structure

Propiedades

IUPAC Name |

anthracene-9-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NS/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNDYWVMUNOBFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1347815-19-3 | |

| Record name | 1347815-19-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies of Anthracene 9 Thiocarboxamide

Advanced Synthetic Routes to Anthracene-9-thiocarboxamide

The synthesis of Anthracene-9-thiocarboxamide can be approached through several routes, typically starting from more common 9-substituted anthracene (B1667546) precursors. Optimization of these routes focuses on improving yield, purity, and reaction conditions.

Optimized Chemical Synthesis Protocols

The preparation of Anthracene-9-thiocarboxamide often leverages established transformations of precursor molecules such as 9-anthracenecarboxaldehyde or 9-anthracenecarboxylic acid. A common and efficient method involves the conversion of the aldehyde to the corresponding thioamide.

One plausible synthetic pathway begins with 9-anthracenecarboxaldehyde, which is reacted with a thionating agent. A two-step process involving the formation of a thioamide from an aldehyde is a recognized synthetic strategy. For instance, the reaction of 9-anthracenecarboxaldehyde with thioacetamide (B46855) in the presence of a Lewis acid can form the thioamide intermediate, which is then hydrolyzed to yield the final product.

Alternatively, synthesis can proceed from 9-anthracenecarboxylic acid. This acid can be converted to its acid chloride using reagents like thionyl chloride. The resulting 9-anthracenoyl chloride is a highly reactive intermediate that can be treated with a source of sulfide, followed by amination, or reacted with a reagent like ammonium (B1175870) thiocyanate (B1210189). A more direct approach involves using Lawesson's reagent or P₄S₁₀ to convert a primary amide (anthracene-9-carboxamide), itself synthesized from the carboxylic acid, directly into the thiocarboxamide. The synthesis of the precursor, 9-anthracenecarboxylic acid, can be achieved by oxidizing 9-anthracenecarboxaldehyde. google.com

| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Considerations |

| Route 1 | 9-Anthracenecarboxaldehyde | 1. Thioacetamide (CH₃CSNH₂) | Anthracene-9-thiocarboxamide | This route offers a direct conversion from a common aldehyde precursor. |

| 2. Lewis Acid (e.g., BF₃·Et₂O) | ||||

| 3. Acidic Hydrolysis (e.g., HCl) | ||||

| Route 2 | 9-Anthracenecarboxylic acid | 1. SOCl₂ or (COCl)₂ | 9-Anthracenoyl chloride | This route proceeds via a reactive acid chloride intermediate. |

| 2. (NH₄)₂S or similar | Anthracene-9-thiocarboxamide | The second step requires careful handling of sulfur reagents. | ||

| Route 3 | Anthracene-9-carboxamide | Lawesson's reagent or P₄S₁₀ | Anthracene-9-thiocarboxamide | This is a standard thionation reaction for converting amides to thioamides. |

This table outlines potential optimized synthetic protocols based on established chemical transformations for similar compounds.

Development of Mechanochemical Synthetic Approaches

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is an emerging field focused on green chemistry principles by reducing or eliminating solvents. While specific mechanochemical methods for the de novo synthesis of Anthracene-9-thiocarboxamide are not yet widely documented, related research highlights the compound's reactivity under mechanical stress.

Notably, Anthracene-9-thiocarboxamide undergoes a reversible solid-state [4+4] cycloaddition. nih.govresearchgate.net This reaction can be reversed back to the monomer using either heat or mechanical force, demonstrating the molecule's responsiveness to mechanochemical stimuli. nih.govresearchgate.net Research groups are actively exploring mechanochemistry for various organic transformations, including amidation and C-C bond formation, suggesting that solvent-free synthesis of precursors or the final thiocarboxamide may be feasible in the future. cardiff.ac.ukresearchgate.net

Strategic Derivatization of Anthracene-9-thiocarboxamide

Derivatization of Anthracene-9-thiocarboxamide is a key strategy for modulating its properties for specific applications. Modifications can be targeted at the anthracene core or the thiocarboxamide functional group, or the entire molecule can be conjugated to other chemical entities.

Functionalization at the Anthracene Core for Property Modulation

Modifying the fused aromatic rings of the anthracene core can significantly alter the electronic structure, solubility, and solid-state packing of Anthracene-9-thiocarboxamide. Standard aromatic functionalization reactions can be applied, although the existing thiocarboxamide group may influence the regioselectivity.

Key strategies for core functionalization include:

Halogenation: Bromination of the anthracene skeleton, for example, can introduce reactive handles for subsequent cross-coupling reactions. Selective bromination can yield poly-substituted anthracenes, which can then be converted to other derivatives. beilstein-journals.org

C-H Borylation: Metal-free, phosphine-directed C-H borylation has been used to functionalize anthracene with phosphine→borane units. nih.gov This modification reduces the HOMO-LUMO gap and enhances fluorescence, demonstrating a powerful method for tuning optoelectronic properties. nih.gov

Cross-Coupling Reactions: Transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, are effective for creating C-C bonds by attaching aryl groups to the anthracene core. beilstein-journals.org This is useful for extending the π-conjugated system and altering the molecule's photophysical characteristics.

Nitration: Electrophilic nitration can introduce nitro groups onto the anthracene ring system, which can serve as versatile intermediates for further transformations, such as reduction to amino groups. orgsyn.org

| Functionalization Strategy | Typical Reagents | Position(s) Modified | Impact on Properties |

| Halogenation | N-Bromosuccinimide (NBS) | Various ring positions | Provides reactive sites for further derivatization. beilstein-journals.org |

| C-H Borylation | Borenium catalysts | K-region or other positions | Reduces HOMO-LUMO gap, enhances fluorescence. nih.gov |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | Halogenated positions | Extends π-conjugation, modifies photophysics. beilstein-journals.org |

| Nitration | Conc. HNO₃, Acetic Acid | 9- and 10- positions | Introduces electron-withdrawing groups; precursor to amines. orgsyn.org |

This table summarizes strategic functionalization approaches for the anthracene core based on methods applied to related anthracene scaffolds.

Modifications of the Thiocarboxamide Group

The thiocarboxamide group (-CSNH₂) itself offers sites for chemical modification, primarily at the nitrogen atom. Such alterations can influence intermolecular interactions, such as hydrogen bonding, and thereby affect the compound's solubility and supramolecular assembly.

Studies on related polycyclic aromatic hydrocarbon carboxamides have shown that N-alkylation and N,N-dialkylation can be used to control fluorescence properties by altering the contributions from intersystem crossing and internal conversion. nih.gov These modifications can be achieved through standard N-alkylation reactions using alkyl halides in the presence of a base. While direct modification of the thiocarbonyl (C=S) group is less common, it could potentially be involved in cyclization reactions to form heterocyclic systems fused to the anthracene core.

Synthesis of Hybrid Anthracene-9-thiocarboxamide Conjugates

A powerful strategy for imparting new functionalities is the synthesis of hybrid conjugates where the anthracene-thiocarboxamide scaffold is linked to other molecular units, such as biomolecules or other functional dyes. The thiocarboxamide group, or its carboxylic acid precursor, serves as a convenient chemical handle for conjugation.

Research has demonstrated the synthesis of anthracene derivatives conjugated to amino acids. acs.org For example, by converting the thiocarboxamide to a carboxylic acid, standard peptide coupling reagents like HATU or EDC can be used to form amide bonds with the amino group of amino acids such as lysine, proline, or glycine. acs.org This approach creates hybrid molecules with potential applications in bio-imaging or therapeutics. Similarly, carboxamide linkages have been formed between amino-anthraquinone derivatives and various heterocyclic compounds, creating molecules with unique pharmacological profiles. impactfactor.org

| Conjugate Partner | Coupling Strategy | Resulting Hybrid Structure | Potential Application Area |

| Amino Acids (e.g., Lysine, Glycine) | Amide bond formation via carboxylic acid intermediate | Anthracene-amino acid conjugate | DNA-binding agents, bioprobes. acs.org |

| Heterocycles (e.g., Benzimidazole) | Amide bond formation | Anthracene-heterocycle conjugate | Pharmacologically active agents. impactfactor.org |

| Polymers (e.g., PEG) | Esterification or amidation | Anthracene-terminated polymer | Photosensitive materials, drug delivery. researchgate.net |

This table illustrates strategies for creating hybrid conjugates, drawing examples from similar anthracene-based systems.

Ferrocene-Anthracene Conjugates

There is no available research detailing the synthesis of ferrocene-anthracene conjugates through the derivatization of anthracene-9-thiocarboxamide.

Other Organometallic and Organic Hybrid Systems

There is no available research detailing the synthesis of other specific organometallic or organic hybrid systems originating from anthracene-9-thiocarboxamide.

Crystallographic and Supramolecular Investigations of Anthracene 9 Thiocarboxamide

Solid-State Structures and Crystal Engineering Principles

The arrangement of molecules in the solid state dictates the macroscopic properties of the material. For Anthracene-9-thiocarboxamide, the crystal structure is a balance of hydrogen bonding, π-stacking, and other weak interactions, which collectively define its unique characteristics. rsc.org

The supramolecular architecture of Anthracene-9-thiocarboxamide is primarily constructed through a combination of strong hydrogen bonds and dispersive π-π interactions. researchgate.net These interactions create a robust yet dynamic network that responds to external stimuli like temperature. rsc.orgnih.gov

In the solid state, Anthracene-9-thiocarboxamide molecules form classic hydrogen-bonded dimers via their thiocarboxamide groups. researchgate.net This common supramolecular synthon involves N−H···S hydrogen bonds, creating a cyclic motif that is a recurring feature in the crystal packing of related amide and thioamide structures. researchgate.net

Beyond the primary dimer formation, the structure is further stabilized by N–H…π interactions. In this arrangement, an additional hydrogen-bond donor (the N-H group) interacts with the electron-rich π system of an adjacent anthracene (B1667546) core. researchgate.net This type of hydrogen bond, while weaker than conventional ones, plays a significant role in directing the three-dimensional assembly of the molecules.

| Parameter | Value |

|---|---|

| Chemical Formula | C15H11NS ugr.es |

| Crystal System | Triclinic ugr.es |

| Space Group | P-1 ugr.es |

| a (Å) | 9.2758 ugr.es |

| b (Å) | 9.9051 ugr.es |

| c (Å) | 13.2567 ugr.es |

| α (°) | 82.254 ugr.es |

| β (°) | 83.462 ugr.es |

| γ (°) | 77.957 ugr.es |

| Volume (Å3) | 1175.69 ugr.es |

Anthracene-9-thiocarboxamide can undergo a [4+4] cycloaddition in the solid state, forming a cycloadduct (CA). nih.govbraou.ac.in A key feature of this resulting CA is the presence of strong hydrogen-bond donor atoms that are not involved in the primary intermolecular interactions holding the dimer together. nih.govresearchgate.net These "unpaired" donors become available to interact with solvent molecules, which is a critical factor in the formation of various solvatomorphs. nih.govbraou.ac.in This strategy of designing molecules with available or unused hydrogen-bond donors can be a powerful tool in crystal engineering for applications like separation or stabilization of volatile compounds. nih.govresearchgate.net

The cycloadduct (CA) derived from Anthracene-9-thiocarboxamide demonstrates significant solvatomorphism, which is the ability of a substance to crystallize in different crystal structures depending on the solvent used. nih.govbraou.ac.in This phenomenon is a direct consequence of the unpaired hydrogen-bond donors on the CA, which can form new interactions with a variety of solvent molecules. nih.govresearchgate.net

The CA has been shown to readily form crystalline solvates with a structurally diverse range of solvents, including those containing oxygen-acceptors, nitrogen-acceptors, or π-acceptors. nih.govbraou.ac.in Examples of solvents that form solvatomorphs with the CA include thiophene, benzene (B151609), and the three isomers of xylene. nih.gov This promiscuous co-crystallization behavior highlights the CA's potential utility in industrially relevant solvent separation, although studies have shown it does not exhibit selectivity in competitive crystallizations. nih.govbraou.ac.in The components of these solvatomorphs self-assemble into at least four different classes of supramolecular structures. nih.govresearchgate.net

Anthracene-9-thiocarboxamide exhibits a remarkable dynamic solid-state phenomenon known as thermosalience, where its crystals spontaneously fracture and jump upon cooling. researchgate.netrsc.orgresearchgate.net This macroscopic response is preceded by strong anisotropic thermal expansion. rsc.orgnih.govresearchgate.net Anisotropy in this context means that the crystal expands or contracts at different rates along different crystallographic axes as the temperature changes. researchgate.net

This behavior is attributed to the combination of strong hydrogen bonds and weaker interlayer interactions within the crystal. researchgate.netrsc.org As the temperature is lowered, the strain accumulated from the anisotropic changes in the unit cell dimensions eventually leads to a rapid release of energy, causing the crystal to leap. researchgate.net The significant changes in the unit cell parameters as a function of temperature underscore the material's anisotropic nature. researchgate.net

| Temperature Range (K) | Change in Unit Cell Axis 'a' (%) | Change in Unit Cell Axis 'b' (%) | Change in Unit Cell Axis 'c' (%) |

|---|---|---|---|

| 300 - 240 | -0.5 | -0.8 | +0.2 |

| 240 - 160 | -0.8 | -0.2 | -1.2 |

The study of such dynamic crystals is integral to developing new multi-functional materials that can respond to external stimuli. rsc.org

π-Stacking Interactions between Anthracene Moieties

Solvatomorphism and Solvate Crystal Structures

Solid-State Reactivity: Cycloaddition and Cycloreversion Mechanisms

The solid-state chemistry of anthracene-9-thiocarboxamide is distinguished by its dynamic covalent behavior, primarily revolving around cycloaddition and cycloreversion reactions. In the crystalline phase, the compound exhibits remarkable reactivity that is precisely governed by the arrangement of molecules in the crystal lattice. This controlled environment allows for transformations that are often inefficient or non-selective in solution. The core reactivity involves a [4+4] photocycloaddition, where two anthracene moieties dimerize under photochemical stimulation. researchgate.netresearchgate.net This process is reversible, with the dimer undergoing cycloreversion back to the monomeric form when subjected to thermal or mechanochemical energy. researchgate.netresearchgate.netnih.gov This elegant cycle of bond formation and breakage in the solid state positions anthracene-9-thiocarboxamide as a model system for studying topochemical reactions and developing functional molecular materials.

In its crystalline form, anthracene-9-thiocarboxamide undergoes a [4+4] photocycloaddition upon irradiation with UV light. researchgate.netresearchgate.net This reaction involves the dimerization of two parallel-stacked anthracene molecules, leading to the formation of a "butterfly-shaped" cycloadduct. researchgate.net The reaction proceeds in the solid state, affording a facile and clean synthesis of the corresponding dimer, referred to as the cycloadduct (CA). researchgate.netnih.gov This topochemical reaction is highly dependent on the precise alignment of the anthracene cores within the crystal lattice, a principle first articulated by Schmidt's criteria for solid-state reactivity. researchgate.net The criteria state that for an efficient photocycloaddition to occur, the reactive double bonds of adjacent monomers must be parallel and separated by a distance of less than 4.2 Å (0.42 nm). researchgate.net The crystal structure of anthracene-9-thiocarboxamide facilitates this specific arrangement, enabling the light-induced formation of new covalent bonds across the 9,10-positions of the stacked anthracene rings.

The photocycloaddition of anthracene-9-thiocarboxamide in the crystalline state is characterized by a high degree of control over the reaction's outcome. The constraints of the crystal lattice enforce a specific reaction pathway, resulting in exceptional regioselectivity and stereospecificity. researchgate.net Unlike reactions in solution, which can often lead to a mixture of isomers, the solid-state process yields specific products. researchgate.net

The regioselectivity dictates that the cycloaddition occurs exclusively at the 9,10-positions of the anthracene core. rsc.org The stereoselectivity is also predetermined by the crystal packing, ensuring a specific spatial arrangement of the thiocarboxamide groups in the resulting dimer. This high fidelity is a hallmark of topochemical reactions, where the supramolecular architecture of the crystal acts as a template, guiding the reaction from starting material to product with minimal deviation. In related anthracene systems, intramolecular cycloadditions have also demonstrated that structural parameters such as the distance between reactive carbons and the torsion angles between aromatic rings are critical for determining reactivity. acs.orgnih.gov

Crystal packing is the definitive factor governing the photoreactivity of anthracene-9-thiocarboxamide. The supramolecular assembly, dictated by intermolecular forces like hydrogen bonds and π-π stacking, pre-organizes the monomer units into a reactive geometry. rsc.orgacs.org For anthracene derivatives, a stacked packing motif is often observed, but not all such arrangements are photoreactive. researchgate.net Changes in crystal packing, for instance through polymorphism or solvatomorphism, can dramatically alter or even completely inhibit the [4+4] photocycloaddition. researchgate.netresearchgate.net

In the case of anthracene-9-thiocarboxamide, the crystal structure positions the anthracene cores in a parallel alignment conducive to dimerization. researchgate.net Studies on its crystal packing at various temperatures reveal the anisotropic nature of the lattice, which is crucial for understanding its dynamic behaviors. researchgate.net Even minor disorder in the crystal, such as the presence of a small percentage of pre-cyclized dimer, has been observed, highlighting the inherent reactivity of the packed state. researchgate.net The combination of strong hydrogen bonds involving the thiocarboxamide groups and weaker interlayer interactions creates a robust yet dynamic framework that facilitates the significant structural reorganization required for the cycloaddition reaction. rsc.orgnih.gov

Table 1: Crystallographic Data for Anthracene-9-thiocarboxamide (AnThio) at Different Temperatures

| Parameter | Value at 300 K | Value at 160 K |

|---|---|---|

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 9.0482(7) | 9.3165(13) |

| b (Å) | 11.2757(9) | 9.7354(12) |

| c (Å) | 11.5271(9) | 11.7977(15) |

| α (°) | 93.629(3) | 76.334(4) |

| β (°) | 99.053(2) | 85.051(4) |

| γ (°) | 112.116(2) | 87.674(4) |

Data sourced from studies on the thermosalient effect of Anthracene-9-thiocarboxamide, indicating structural changes with temperature. acs.orgresearchgate.net

A key feature of the anthracene-9-thiocarboxamide system is the reversibility of its photocycloaddition. researchgate.net The dimer, or cycloadduct (CA), can revert to its original monomeric form through the application of either heat (thermo-cycloreversion) or mechanical force (mechano-cycloreversion). researchgate.netresearchgate.netresearchgate.net This process involves the cleavage of the two covalent bonds formed during the photodimerization, releasing the stored energy and restoring the aromaticity of the two anthracene molecules.

This reversible transformation between monomer and dimer makes the material a candidate for applications such as molecular switches or data storage. The ability to trigger the reverse reaction with different stimuli (heat or force) adds a layer of versatility to the system. The solid-state nature of both the forward and reverse reactions is particularly noteworthy, allowing for a complete reaction cycle without dissolving the material, which is crucial for the development of solid-state devices. researchgate.net

The principles of solid-state reactivity can be extended to create more complex systems. Research has demonstrated the design of a single crystalline solid capable of undergoing two distinct and orthogonal cycloaddition reactions simultaneously. researchgate.net By co-crystallizing two different molecules with unique reactive groups, a supramolecular assembly was formed that facilitates both a [2+2] and a [4+4] cycloaddition using only UV light as a trigger. researchgate.netresearchgate.net

This represents a significant advance in crystal engineering, where the crystal lattice orchestrates two different chemical transformations concurrently and with high specificity. researchgate.net Such orthogonal reactivity is difficult to achieve in solution, which typically yields a mixture of products. researchgate.net This approach, which avoids the use of a sacrificial template, demonstrates a sophisticated level of control over chemical reactions in the solid state and opens possibilities for creating complex, multifunctional materials from simple building blocks. researchgate.net While not demonstrated directly with anthracene-9-thiocarboxamide as part of a dual system in this specific study, its known photoreactivity makes it a prime candidate for incorporation into such orthogonally reactive designs.

Regioselectivity and Stereoselectivity in Solid-State Cycloadditions

Reversible Cycloreversion via Thermal and Mechanochemical Stimuli

Dynamic Multifunctionality in Crystalline Anthracene-9-thiocarboxamide

Crystalline anthracene-9-thiocarboxamide is not merely a static medium for chemical reactions but a dynamic and multifunctional material that responds actively to external stimuli. rsc.orgnih.gov Its multifunctionality arises from the integration of distinct physical and chemical responses within a single crystalline structure.

The primary functions are its photo- and thermo/mechano-chromism, stemming from the reversible [4+4] cycloaddition and cycloreversion. This photoswitching capability is a well-established dynamic property. researchgate.netresearchgate.net Beyond this, anthracene-9-thiocarboxamide exhibits a dramatic thermosalient effect. rsc.orgresearchgate.netnih.gov Upon cooling, the crystalline material undergoes a sudden phase transition that causes it to spontaneously fracture and jump. rsc.orgnih.gov This explosive event is preceded by a strong anisotropic thermal expansion, where the crystal lattice dimensions change unevenly with temperature. rsc.orgresearchgate.net The combination of strong hydrogen bonds and weaker interlayer interactions is responsible for storing and then rapidly releasing the mechanical strain that drives this macroscopic response. rsc.orgnih.gov

The coexistence of photoswitching and thermosalience within the same crystal makes anthracene-9-thiocarboxamide a compelling example of a dynamic, multifunctional material. rsc.orgresearchgate.net Such materials, which can perform different functions or respond to multiple, distinct stimuli, are of significant interest for the development of smart materials, sensors, and actuators. acs.orgresearchgate.net

Investigation of Thermosalient Behavior

Anthracene-9-thiocarboxamide exhibits a remarkable thermosalient effect, a phenomenon where crystals, upon a change in temperature, experience a sudden and forceful mechanical response, such as jumping or fracturing. rsc.orgrsc.org This behavior is observed upon cooling, where the crystalline material spontaneously fractures and leaps. rsc.orgnih.govresearchgate.net This thermosalience is preceded by a strong anisotropic thermal expansion, indicating that the crystal expands and contracts differently along its various crystallographic axes as the temperature changes. rsc.orgdntb.gov.ua

The thermosalient transition for anthracene-9-thiocarboxamide, as purchased from the manufacturer, occurs at approximately -86 °C (187 K). researchgate.net After recrystallization from ethyl acetate (B1210297), a sharp transition is observed at a slightly lower temperature of -94 °C (179 K). researchgate.net This transition is a reversible, thermally induced phase transition. acs.org The unique response of this material to thermal stimuli is attributed to a combination of strong hydrogen bonds and weaker interlayer interactions within its crystal lattice. rsc.org

The thermosalient phenomenon is a characteristic of dynamic molecular crystals that can transform energy into motion. acs.org These materials are of interest for their potential applications as energy transducers and stimuli-responsive materials. dntb.gov.ua The study of such phenomena contributes to the understanding of how molecular-level changes can produce macroscopic mechanical work. acs.org

Table 1: Thermosalient Transition Temperatures of Anthracene-9-thiocarboxamide

| Sample Condition | Transition Temperature (°C) | Transition Temperature (K) |

|---|---|---|

| As supplied by manufacturer | -86 | 187 |

| Recrystallized from ethyl acetate | -94 | 179 |

Correlating Crystal Structure Dynamics with Macroscopic Response

The macroscopic jumping and fracturing of anthracene-9-thiocarboxamide crystals are a direct consequence of the dynamics occurring at the level of its crystal structure. rsc.org The strong anisotropic thermal expansion that precedes the thermosalient event is a key indicator of the significant strain building up within the crystal lattice upon cooling. rsc.orgdntb.gov.ua

The crystal structure of anthracene-9-thiocarboxamide is characterized by a combination of intermolecular forces. rsc.org Hydrogen bonds and weaker interlayer interactions play a crucial role in the material's response to temperature changes. rsc.org Upon cooling, the changes in the lengths of the unit cell parameters are not uniform. This anisotropy leads to a buildup of internal strain. When this strain is released suddenly at the phase transition temperature, it results in the observed macroscopic mechanical response. rsc.org

Variable-temperature single-crystal X-ray diffraction studies have been instrumental in understanding these structural changes. researchgate.net An overlay of the crystal packing at 300 K and 160 K reveals the significant rearrangement of the molecules within the crystal lattice. researchgate.net This rearrangement is the microscopic origin of the macroscopic thermosalient behavior. rsc.org The study of anthracene-9-thiocarboxamide provides a clear example of how the collective behavior of molecules, dictated by their packing and intermolecular interactions in the solid state, can give rise to dramatic and potentially useful macroscopic effects. rsc.orgdntb.gov.ua

Table 2: Investigated Temperatures for Crystal Structure Analysis

| Temperature (K) | State |

|---|---|

| 300 | High-temperature phase |

| 160 | Low-temperature phase |

Advanced Spectroscopic and Photophysical Characterization

Structural Elucidation via Advanced Spectroscopic Techniques

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is paramount to understanding a compound's properties. For anthracene-9-thiocarboxamide, a combination of powerful spectroscopic methods has been employed to achieve a detailed structural characterization.

Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement in a crystalline solid. The crystal structure of anthracene-9-thiocarboxamide has been reported, revealing crucial details about its molecular geometry and intermolecular interactions. researchgate.netnih.gov This technique has been instrumental in understanding the solid-state behavior of this compound, including its ability to undergo a [4+4] cycloaddition reaction. researchgate.netnih.govresearchgate.net

Studies have shown that anthracene-9-thiocarboxamide crystallizes and that its structure can be solved by single-crystal X-ray diffraction. researchgate.net The commercially available form of the compound was found to be crystalline, although it was twinned. researchgate.net Recrystallization from ethyl acetate (B1210297) yielded crystals of the same unit cell suitable for detailed analysis. researchgate.net Interestingly, some crystals were found to be partially cyclized via a solid-state [4+4] cycloaddition reaction, with the disorder being consistent across a studied temperature range. researchgate.net

The power of single-crystal X-ray diffraction also extends to studying the effects of temperature on the crystal structure. Variable-temperature studies have been conducted to investigate phenomena such as thermosalience, where the crystalline material spontaneously fractures and jumps upon cooling. researchgate.net These experiments revealed strong anisotropic thermal expansion preceding the thermosalient behavior. researchgate.net

Data from single-crystal X-ray diffraction provides precise bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's conformation and the packing of molecules within the crystal. This information is critical for interpreting the results from other spectroscopic techniques and for understanding the compound's photophysical properties.

| Parameter | Value |

|---|---|

| Formula | C19H17NO3 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 8.9450 |

| b (Å) | 9.2434 |

| c (Å) | 10.47923 |

| α (deg) | 111.862 |

| β (deg) | 93.627 |

| γ (deg) | 103.670 |

| V (Å3) | 770.29 |

| Z | 2 |

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical environment of atoms in a solid. It is particularly valuable for characterizing the structure and dynamics of materials that are not amenable to single-crystal X-ray diffraction.

For derivatives of anthracene, solid-state NMR has been used to study their structure and behavior in the solid state. For instance, ¹³C cross-polarization/magic-angle spinning (CP/MAS) NMR has been employed to characterize related anthracene derivatives and their complexes. semanticscholar.org This technique can provide information on the number of non-equivalent carbon atoms in the molecule, which can be correlated with the crystal structure.

In the context of photoreactive anthracene derivatives, solid-state NMR is crucial for monitoring the chemical changes that occur during solid-state reactions. nih.gov It can be used to follow the progress of a [4+4] photodimerization reaction, providing insights into the molecular-level changes that drive macroscopic phenomena like photomechanical expansion. nih.gov While challenging for small crystals, techniques are being developed to apply solid-state NMR to nanoscale materials. nih.gov

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to molecular structure, conformation, and the strength and nature of intermolecular interactions, such as hydrogen bonding.

Raman spectroscopy has been utilized to study anthracene derivatives, including anthracene-9-thiocarboxamide. researchgate.net Low-frequency Raman spectroscopy, in particular, is effective for investigating phase transitions in crystalline materials. researchgate.net The vibrational modes observed in the Raman spectrum can be correlated with specific molecular motions and can reveal changes in the crystal lattice.

Infrared spectroscopy is another key tool for characterizing the vibrational properties of anthracene-9-thiocarboxamide and related compounds. researchgate.netmdpi.com The positions and shapes of IR absorption bands provide a fingerprint of the molecule and can be used to identify functional groups and deduce information about hydrogen bonding. For example, the stretching frequency of the N-H and C=S bonds in anthracene-9-thiocarboxamide can provide insights into the strength of intermolecular hydrogen bonds within the crystal.

The combination of Raman and IR spectroscopy provides a comprehensive picture of the vibrational landscape of the molecule, which is essential for understanding its conformational flexibility and the non-covalent interactions that govern its crystal packing.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Photophysical Properties and Their Modulation in Solution and Solid State

The photophysical properties of anthracene derivatives, such as their ability to absorb and emit light, are of significant interest for applications in materials science and optoelectronics. These properties can be modulated by the molecular structure and the surrounding environment.

Anthracene and its derivatives are well-known for their strong fluorescence. The position, intensity, and lifetime of the fluorescence emission are sensitive to the substituent groups on the anthracene core and the state of matter (solution or solid).

An excimer is an excited-state dimer that is formed when an excited molecule interacts with a ground-state molecule of the same species. Excimer emission is characterized by a broad, structureless, and red-shifted fluorescence band compared to the monomer emission. This phenomenon is highly dependent on the proximity and parallel orientation of the aromatic rings.

In the solid state, the crystal packing determines the likelihood of excimer formation. Studies on related anthracene-9-carboxamide derivatives have shown that the overlap of anthracene moieties in the crystal lattice can lead to excimer fluorescence. rsc.org For example, ethyl(anthracene-9-carbonyl)glycinate (9AnGlyEt) exhibits excimer fluorescence in the solid state due to the overlap of its anthracene rings, whereas other derivatives with no such overlap show only monomer fluorescence. rsc.orgnih.gov

The formation of excimers can be influenced by host-guest chemistry. For instance, complexation of anthracene derivatives with cyclodextrins in the solid state has been shown to enhance fluorescence quantum yields and, in some cases, induce excimer emission. nih.govrsc.orgresearchgate.net This is attributed to the spatial confinement of two anthracene molecules within the cyclodextrin (B1172386) cavity, which promotes the formation of an excimer and prevents fluorescence quenching due to aggregation. nih.govrsc.org

| Compound | Emission Type | Fluorescence Quantum Yield (Φf) |

|---|---|---|

| Ethyl(anthracene-9-carbonyl)glycinate (9AnGlyEt) | Excimer | - |

| N-butylanthracene-9-carboxamide (9AnB) | Monomer | - |

| N-benzylanthracene-9-carboxamide (9AnPh) | Monomer | - |

| 9AnGlyEt/γ-CD complex | Excimer | 0.35 |

Fluorescence and Luminescence Characteristics

Quantum Yield Analysis and Enhancement Mechanisms

The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, is a critical parameter for luminescent materials. For anthracene carboxamide derivatives, this property can be significantly influenced by intermolecular interactions and the surrounding medium. In the solid state, aggregation-caused quenching often leads to low quantum yields.

A highly effective mechanism for enhancing quantum efficiency involves the complexation of anthracene derivatives with host molecules like cyclodextrins. rsc.orgnih.gov When anthracene carboxamides are encapsulated within the cavity of γ-cyclodextrin (γ-CD), they are shielded from aggregation, which prevents fluorescence quenching. rsc.orgnih.govresearchgate.netresearchgate.net This spatial isolation leads to a dramatic increase in the fluorescence quantum yield. For instance, studies on N-substituted anthracene-9-carboxamides have demonstrated a significant enhancement in Φf upon forming a complex with γ-CD in the solid state. nih.gov The formation of an ethyl(anthracene-9-carbonyl)glycinate/γ-CD complex, for example, resulted in a 5.8-fold increase in its quantum yield, reaching a value of 0.35. rsc.orgnih.govresearchgate.net This enhancement is attributed to the prevention of quenching-derived aggregation of the compounds upon inclusion in the cyclodextrin cavity. nih.gov

Table 1: Fluorescence Properties of Anthracene Carboxamide Derivatives and their γ-CD Complexes in the Solid State

| Compound | Emission Max (λem), nm | Quantum Yield (Φf) | Emission Max (λem) with γ-CD, nm | Quantum Yield (Φf) with γ-CD | Fold Enhancement |

|---|---|---|---|---|---|

| N-butylanthracene-9-carboxamide (9AnB) | 439 | 0.09 | 437 | 0.23 | 2.6 |

| N-benzylanthracene-9-carboxamide (9AnPh) | 438 | 0.10 | 438 | 0.28 | 2.8 |

| Ethyl(anthracene-9-carbonyl)glycinate (9AnGlyEt) | 520 | 0.06 | 510 | 0.35 | 5.8 |

Data sourced from studies on related anthracene carboxamide derivatives. nih.gov

Photochromism and Photofluorochromism Induced by Photodimerization

Anthracene-9-thiocarboxamide exhibits photochromic and photofluorochromic behavior rooted in the [4+4] photocycloaddition reaction of the anthracene core. researchgate.netresearchgate.net This reversible dimerization process involves the formation of a non-fluorescent, butterfly-shaped dimer when two anthracene molecules are exposed to UV radiation (e.g., 365 nm). researchgate.netresearchgate.net The conversion from the planar, fluorescent monomer to the three-dimensional, non-fluorescent dimer results in a change in both the absorption (photochromism) and emission (photofluorochromism) properties of the material. researchgate.net

This transformation is reversible. The original fluorescent monomer can be regenerated from the cycloadduct through the application of heat or mechanical force, or by irradiation with a different wavelength of UV light (e.g., 254 nm). researchgate.netresearchgate.netresearchgate.net This light-responsive behavior makes such compounds candidates for smart materials and optical memory applications. researchgate.netresearchgate.net

Mechanofluorochromic Responses

Mechanofluorochromism is a phenomenon where a material's fluorescence properties change in response to mechanical stimuli such as grinding, shearing, or pressure. researchgate.net For Anthracene-9-thiocarboxamide, this response is directly linked to the reversible nature of its photodimer. The application of mechanical force to the solid-state cycloadduct (dimer) can induce a cycloreversion reaction, breaking the bonds of the dimer to regenerate the fluorescent monomer. researchgate.netresearchgate.netresearchgate.net This process leads to a visible change in fluorescence, as the non-luminescent dimer converts back to the emissive monomer. This property is a key feature for developing materials that can sense and report mechanical stress. rsc.org Studies on similar anthracene derivatives have shown that shearing forces can be particularly effective at inducing such fluorescent changes. rsc.org

Solvatofluorochromic Properties in Anthracene Derivatives

Solvatofluorochromism describes the change in a substance's fluorescence spectrum in response to the polarity of its solvent environment. This effect is particularly pronounced in donor-acceptor (D-A) type anthracene derivatives. acs.orgkyushu-u.ac.jp In these systems, the anthracene core may act as a donor, while substituted groups provide acceptor character. The emission properties of such molecules are highly dependent on the solvent. acs.org

In nonpolar solvents, emission typically originates from a locally excited (LE) state. However, as solvent polarity increases, the emission spectrum often shows a significant red-shift (a shift to longer wavelengths). acs.org This is due to the stabilization of a charge-transfer (CT) excited state in polar environments, which lowers its energy level. kyushu-u.ac.jp The disappearance of this CT emission in rigid media indicates that the reorganization of solvent molecules around the fluorophore plays a crucial role in this process. kyushu-u.ac.jp This sensitivity makes these compounds useful as fluorescent probes for solvent polarity. rsc.orgrsc.orgresearchgate.net

Table 2: Solvatofluorochromic Shift in a Representative Anthracene Derivative

| Solvent | Emission Maximum (λem), nm |

|---|---|

| Toluene | 493 |

| Dichloromethane (DCM) | 501 |

| Methanol | 527 |

Data represents findings for 10-(diphenylphosphoryl)-anthracene derivatives, illustrating the general principle. acs.org

Circularly Polarized Luminescence (CPL) from Excimer Emission

Circularly polarized luminescence (CPL) is the differential emission of left and right circularly polarized light from a chiral luminophore. It is a powerful technique for studying the chirality of molecules in their excited states. rsc.org

Achiral anthracene derivatives can be induced to produce CPL when placed in a chiral environment. rsc.orgrsc.org A common method involves creating inclusion complexes with γ-cyclodextrin (γ-CD), a chiral macrocycle. mdpi.com Inside the confined, chiral space of the γ-CD cavity, two achiral anthracene guest molecules can form a dimer in a spatially restricted, asymmetrically twisted arrangement. rsc.orgresearchgate.net This induced chirality in the arrangement of the chromophores is transferred to the excited state upon photoexcitation.

The resulting emission comes from this chiral "excimer" (an excited-state dimer) and is therefore circularly polarized. rsc.orgnih.gov For example, a complex of ethyl(anthracene-9-carbonyl)glycinate with γ-CD was found to exhibit positive CPL with a dissymmetry factor (gCPL) of 1.3 × 10⁻³ from its excimer emission. rsc.orgnih.gov This host-guest strategy is a versatile approach to generating CPL-active materials from achiral components. researchgate.netrsc.org

Thermal Analysis Techniques

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal stability and phase transitions of materials. ugent.benetzsch.com

For Anthracene-9-thiocarboxamide, DSC analysis has revealed complex thermal behavior. researchgate.net Thermograms of crystalline samples show several endothermic peaks between 108°C and 150°C, along with sharper peaks observed near 88°C and 174°C. researchgate.net

Furthermore, Anthracene-9-thiocarboxamide exhibits a rare phenomenon known as thermosalience, where crystals spontaneously fracture and jump upon cooling. researchgate.netrsc.org DSC scans have captured the thermal signature of this event, showing a sharp exothermic peak upon cooling to approximately -86°C (187 K). researchgate.net This energetic mechanical response is attributed to a rapid phase transition preceded by strong anisotropic thermal expansion, driven by the network of hydrogen bonds and interlayer interactions within the crystal. rsc.org

Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is fundamental for determining a material's thermal stability and for studying the kinetics of its decomposition. The data derived from TGA, often represented as a TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature), allows for the calculation of key kinetic parameters, including activation energy (Ea), the pre-exponential factor (A), and the order of reaction (n). ekb.eg Common methods for calculating these parameters from non-isothermal TGA data include the Coats-Redfern and Horowitz-Metzger models. ekb.eg

While comprehensive TGA data detailing the multi-stage decomposition kinetics of Anthracene-9-thiocarboxamide are not extensively detailed in the reviewed literature, the thermal behavior of the compound has been characterized using other methods, revealing unique properties. The thermal stability of related anthracene derivatives is generally high, with many showing decomposition temperatures well above 300°C. frontiersin.org For instance, 2,6-di(4-cyclohexylphenyl)anthracene exhibits a sublimation temperature (corresponding to 5% weight loss) of 360°C. frontiersin.org In contrast, specific adducts, such as those involving maleimide-anthracene, can undergo cleavage at lower temperatures, around 215 °C. mdpi.com

A significant finding for Anthracene-9-thiocarboxamide comes from Differential Scanning Calorimetry (DSC), a technique that measures heat flow into or out of a sample as it is heated or cooled. Research has demonstrated that the compound exhibits "thermosalience," a phenomenon where the crystalline material spontaneously and energetically fractures and jumps upon cooling. rsc.orgresearchgate.net This behavior is attributed to a rapid, reversible phase transition. rsc.orgacs.org The DSC analysis identified a distinct exothermic peak upon cooling and an endothermic peak upon heating, corresponding to this phase transition. researchgate.netresearchgate.net

The table below summarizes the key findings from the DSC analysis of Anthracene-9-thiocarboxamide as reported in the literature.

| Thermal Analysis Parameter | Value (As-Purchased) | Value (Recrystallized) | Reference |

| Cooling Event Peak (Phase Transition) | -88 °C (185 K) | -94 °C (179 K) | researchgate.netresearchgate.net |

| Heating Event Peak (Phase Transition) | -59 °C (214 K) | Not Reported | researchgate.net |

| Enthalpy of Cooling | -5.7 kJ/mol | -6.8 kJ/mol | researchgate.netresearchgate.net |

| Enthalpy of Heating | 5.6 kJ/mol | Not Reported | researchgate.net |

A detailed kinetic study of the thermal decomposition of Anthracene-9-thiocarboxamide would typically involve analyzing its mass loss over several distinct temperature ranges. For each decomposition stage, kinetic parameters would be determined. The table below illustrates the typical data generated from such a study, though specific values for this compound are not available in the cited literature.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) |

| Stage 1 | Data not available in cited literature | Data not available in cited literature | Data not available in cited literature | Data not available in cited literature |

| Stage 2 | Data not available in cited literature | Data not available in cited literature | Data not available in cited literature | Data not available in cited literature |

| Stage 3 | Data not available in cited literature | Data not available in cited literature | Data not available in cited literature | Data not available in cited literature |

The study of decomposition kinetics provides crucial insights into the stability and degradation mechanisms of a compound under thermal stress.

Computational Chemistry and Theoretical Modeling Studies

Electronic Structure Calculations for Anthracene-9-thiocarboxamide

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, including its stability, reactivity, and spectroscopic characteristics. For Anthracene-9-thiocarboxamide, these calculations elucidate the distribution of electrons and the nature of its chemical bonds.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. eurjchem.com It has been successfully applied to anthracene (B1667546) derivatives to calculate molecular geometries, vibrational frequencies, and electronic properties. eurjchem.commdpi.com For instance, the B3LYP functional combined with basis sets like 6-31G* or 6-311G(d,p) has proven effective in reproducing experimental structural parameters and predicting reactivity. eurjchem.comresearchgate.netnih.gov

In the study of charge-transfer complexes involving anthracene derivatives, DFT calculations have been employed to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap (ΔE) between these orbitals is a critical parameter for understanding electronic transitions and photocatalytic activity. mdpi.com For a novel donor-acceptor complex containing an anthracene moiety, the HOMO-LUMO energy gap was calculated to be 3.6463 eV. mdpi.com Molecular Electrostatic Potential (MEP) maps, also derived from DFT, help in identifying the electrophilic and nucleophilic sites within the molecule, providing insights into intermolecular interactions. mdpi.com

Table 1: Representative DFT Methods Used for Anthracene Derivatives

| Computational Method | Basis Set | Application | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-31G* | Mechanochemical reactivity prediction (CoGEF) | researchgate.netnih.gov |

| DFT (B3LYP) | 6-311G(d,p) | Molecular geometry optimization and vibrational analysis | eurjchem.com |

| DFT | Not Specified | HOMO-LUMO energy gap and MEP analysis | mdpi.com |

The Marcus-Hush model is a cornerstone of electron transfer theory, providing a framework to understand the rates of electron transfer reactions between a donor and an acceptor. chemrxiv.orgacmm.nl The theory relates the reaction rate to the Gibbs free energy of the reaction and the reorganization energy, which includes contributions from changes in bond lengths and solvent orientation during the electron transfer process. acmm.nlprinceton.edu The model is particularly known for predicting a curved relationship between the logarithm of the rate constant and the reaction's driving force, including the so-called "inverted region" where the rate decreases with a very large driving force. princeton.edu

The Marcus-Hush model has been applied to describe electron transfer at electrodes for surface-bound redox systems. um.es Its application to Anthracene-9-thiocarboxamide is relevant for understanding processes like charge transport in the solid state or its behavior in electrochemical environments. rsc.org The asymmetric version of the Marcus-Hush model can account for differences in the inner-shell geometries between the oxidized and reduced species, offering a more quantitative description of voltammetric data compared to simpler models. um.es Ab initio calculations can be used to recover the electron transfer coordinate, a key component of the model, providing a link between high-level theory and the kinetics of electron transfer. rsc.org

Density Functional Theory (DFT) for Molecular and Crystal Electronic Structure

Simulation and Prediction of Solid-State Phenomena

Theoretical simulations are crucial for predicting and interpreting the collective behaviors of molecules in the solid state, such as crystal packing, phase transitions, and mechanical responses.

Molecular dynamics (MD) simulations that use classical force fields are a powerful technique for studying the movement and interactions of atoms and molecules over time. researchgate.netnih.gov A force field is a set of parameters and functions that describe the potential energy of a system of particles, accounting for bonded (e.g., bond stretching, angle bending) and non-bonded (e.g., van der Waals, electrostatic) interactions. wikipedia.org

For dynamic crystals like Anthracene-9-thiocarboxamide, which exhibit phenomena like thermosalience (jumping upon temperature change), classical MD simulations are essential. researchgate.netrsc.org These simulations can provide atomic-level insights into the structural changes and energy transfers that precede and accompany such macroscopic responses. researchgate.net By simulating the system at different temperatures, MD can help elucidate the mechanisms behind thermally induced phase transitions and anisotropic thermal expansion observed in the material. researchgate.net

Mechanochemistry explores how mechanical force can induce chemical transformations. The Constrained Geometries Simulate External Force (CoGEF) method is a computational tool used to predict the mechanochemical reactivity of molecules. nih.govchemrxiv.org This technique simulates the effect of an external force by constraining the distance between two atoms in a molecule and calculating the resulting energy profile as the distance is increased. nsf.gov

The CoGEF method, often implemented with DFT (e.g., at the B3LYP/6-31G* level of theory), has been validated as a reliable tool for predicting which bonds are likely to break under mechanical stress. researchgate.netnih.gov It has been applied to anthracene-based mechanophores, such as Diels-Alder adducts, to study their force-induced retro-cycloaddition reactions. researchgate.netnsf.gov The calculations yield important metrics like the maximum force (Fmax) required for bond rupture and the bond dissociation energy (Emax). nsf.gov These computational predictions show excellent agreement with experimental results from techniques like polymer sonication. nih.govnih.gov

Table 2: CoGEF Predicted Mechanochemical Properties for an Anthracene Adduct

| Parameter | Calculated Value | Significance | Reference |

|---|---|---|---|

| Maximum Force (Fmax) | 3.55 nN | The peak force required to rupture the C-N bonds. | nsf.gov |

| Dissociation Energy (Emax) | 195.17 kJ/mol | The highest relative energy before bond breakage. | nsf.gov |

Computational crystallography combines diffraction data with theoretical calculations to understand and predict the properties of crystalline materials. For Anthracene-9-thiocarboxamide, this approach is vital for interpreting and predicting its unique mechanical responses, such as thermosalience. researchgate.net The compound exhibits strong anisotropic thermal expansion upon cooling, which leads to a buildup of strain that is released through spontaneous fracturing and jumping. researchgate.netrsc.org

By integrating methods like DFT and molecular dynamics with crystallographic data, researchers can model how changes in the unit cell parameters and intermolecular interactions (like hydrogen bonds and π-π stacking) lead to the observed macroscopic effects. researchgate.net This approach not only supports the interpretation of experimental results but can also predict the mechanical behavior of the crystal. researchgate.net Furthermore, techniques like NMR crystallography, which combine solid-state NMR, X-ray diffraction, and computational modeling, can provide detailed structural information on reaction intermediates and elucidate the molecular-level mechanisms behind photomechanical responses in related anthracene compounds. escholarship.org

Coordination Chemistry of Anthracene 9 Thiocarboxamide and Its Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving anthracene-derived ligands, including those analogous to Anthracene-9-thiocarboxamide, typically follows straightforward methodologies. The most common approach involves the reaction of the ligand with a suitable metal salt in a 1:1 or 1:2 molar ratio in a solvent such as ethanol (B145695) or methanol. sysrevpharm.org The reaction mixture is often refluxed for several hours to ensure complete complex formation. sysrevpharm.org After cooling, the resulting solid complex can be isolated by filtration, washed with the solvent, and dried under vacuum. sysrevpharm.org

The characterization of these newly synthesized complexes is crucial to confirm their formation and elucidate their structure. A combination of analytical and spectroscopic techniques is employed for this purpose. Elemental analysis provides the empirical formula of the complex, confirming the stoichiometry of the metal-to-ligand ratio. researchgate.net

Infrared (IR) spectroscopy is a powerful tool to determine the coordination mode of the ligand. The IR spectrum of a complex, when compared to that of the free ligand, shows characteristic shifts in the vibrational frequencies of the functional groups involved in bonding. For instance, the coordination of the thiocarboxamide group would be indicated by shifts in the ν(C=S) and ν(N-H) bands. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds. researchgate.netmdpi.com

Table 1: Illustrative Synthesis and Characterization of Analogous Anthracene-Ligand Metal Complexes

| Complex Type | Synthesis Method | Characterization Techniques | Key Findings | Reference |

|---|---|---|---|---|

| Schiff Base Complexes from 9-anthracenecarboxaldehyde | Condensation of ligand and metal salt (1:1 ratio) in refluxing ethanol for 2-3 hours. | Physico-chemical methods, Spectroscopy (IR, UV-Vis), TGA. | Formation of six-coordinate complexes confirmed by spectroscopic data. TGA curves indicated thermal stability and decomposition steps. | sysrevpharm.org |

| Diorganotin(IV) anthracene-9-carboxylate | Reaction of anthracene-9-carboxylic acid with diorganotin(IV) precursors. | Elemental Analysis, NMR (¹H, ¹¹⁹Sn), IR, UV, TGA, Single Crystal X-ray Diffraction. | Formation of a tetranuclear, centrosymmetric dimeric complex. IR confirmed coordination via the carboxylate group. | semnan.ac.ir |

| Cu(II) and Ni(II) Pyridine (B92270) Carboxamide Complexes | Reaction of the carboxamide ligand with metal salts in methanol. | Elemental Analysis, FT-IR, UV-Vis, X-ray Crystallography. | IR spectra confirmed coordination. X-ray analysis of a Cu(II) complex revealed a distorted square pyramidal geometry. | academie-sciences.fr |

Ligand Binding Modes and Coordination Geometries

Anthracene-9-thiocarboxamide possesses two primary donor sites within its thiocarboxamide group: the thiocarbonyl sulfur atom and the amide nitrogen atom. This allows it to function as a potentially versatile ligand. The specific binding mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

The most common coordination mode anticipated for a thiocarboxamide ligand is as a bidentate chelate, binding to the metal center through both the sulfur and nitrogen atoms. This forms a stable five- or six-membered chelate ring. Evidence for such M-S and M-N bonding comes from IR spectroscopic studies of related complexes, which show the appearance of new absorption bands in the far-infrared region corresponding to ν(M-S) and ν(M-N) vibrations. researchgate.net

Alternatively, the ligand could act in a monodentate fashion, coordinating through either the sulfur or the nitrogen atom, although this is generally less common than chelation. Furthermore, under basic conditions, the amide proton can be lost, allowing the ligand to coordinate as a deprotonated thiolate, which can act as a bridging ligand between two metal centers.

The coordination of Anthracene-9-thiocarboxamide and its derivatives to a metal ion results in various possible coordination geometries. The geometry is dictated by the coordination number of the metal ion and the steric bulk of the anthracene (B1667546) moiety. For transition metal complexes, common geometries such as distorted octahedral and distorted square pyramidal have been observed. acs.org In a Cu(II) complex with a related carboxamide ligand, X-ray analysis revealed a distorted square pyramidal (4 + 1) coordination geometry. academie-sciences.fr The large steric profile of the anthracene group can play a significant role in dictating the final geometry and preventing the formation of more highly coordinated species.

Table 2: Potential Binding Modes and Geometries for Thiocarboxamide Ligands

| Ligand Type | Potential Donor Sites | Observed Binding Mode | Resulting Coordination Geometry | Reference |

|---|---|---|---|---|

| Thiophene-derived Schiff Base | Azomethine Nitrogen, Thiophenol Sulfur | Bidentate (N, S) | Not specified, but M-N and M-S bonds confirmed. | researchgate.net |

| Pyridine-2-carboxamide | Pyridine Nitrogen, Amide Oxygen/Nitrogen | N,O-bidentate | Octahedral (for Zinc) | researchgate.net |

| N-(8-quinolyl)pyridine-2-carboxamide | Pyridine N, Amide N, Quinoline N | Tridentate | Distorted Square Pyramidal (for Cu(II)) | academie-sciences.fr |

| General Thiocarboxamide | Thiocarbonyl Sulfur, Amide Nitrogen | Bidentate (S, N) chelation (expected) | Octahedral, Square Pyramidal (plausible) | N/A |

Electrochemical Properties of Coordination Complexes

The electrochemical behavior of coordination complexes provides insight into their redox properties and the influence of the ligand environment on the metal center. Cyclic voltammetry (CV) is the primary technique used for these investigations.

Complexes with ligands analogous to Anthracene-9-thiocarboxamide have been studied using CV. For example, a Cu(II)-Schiff base complex derived from an anthracene-one precursor displayed a quasi-reversible redox process attributed to the Cu(II)/Cu(I) couple. iosrjournals.org The electrochemical behavior of the free ligand itself is also important; carboxamide ligands have been shown to be electroactive, exhibiting irreversible reduction peaks associated with the aromatic rings (e.g., pyridine or quinoline). academie-sciences.fr

Upon complexation, the redox potentials of both the metal and the ligand can be significantly shifted. The coordination of the ligand, which involves electron density transfer to the metal center, can make the reduction of the ligand more favorable (i.e., occur at a more positive potential). academie-sciences.fr The nature of the redox process, whether reversible, quasi-reversible, or irreversible, gives information about the stability of the different oxidation states of the complex and the kinetics of electron transfer. For instance, studies on some Co(II) and Ni(II) complexes have revealed quasi-reversible and irreversible one-electron transfer processes. researchgate.net

Table 3: Representative Electrochemical Data for Analogous Metal Complexes

| Complex | Technique | Solvent/Electrolyte | Key Observation | Reference |

|---|---|---|---|---|

| Cu(II)-Schiff Base from Anthracene-9(10H)-one | Cyclic Voltammetry (CV) | DMSO | Quasi-reversible redox process for the Cu(II)/Cu(I) couple. | iosrjournals.org |

| [Cu(bpq)SCN] (bpq = N-(8-quinolyl)pyridine-2-carboxamide) | Cyclic Voltammetry (CV) | DMF / [N(n-Bu)₄]PF₆ | Ligand reduction peaks shifted to more positive values upon complexation. | academie-sciences.fr |

| Dinuclear Cu(II) Macrocyclic Complexes | Cyclic Voltammetry (CV) | DMSO / [ⁿBu₄N][BF₄] | An irreversible reduction wave assigned to the Cu(II) → Cu(0) process was observed. | mdpi.com |

| Eu(III)-anthracene-9-carboxylic acid | Cyclic Voltammetry (CV) | Not specified | The complex was studied by electroanalytical methods including CV. | researchgate.net |

Role of Thiocarboxamide Ligands in Supramolecular Coordination Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Coordination-driven self-assembly, which utilizes the directional nature of metal-ligand bonds, is a powerful strategy for constructing complex two- and three-dimensional architectures. nih.gov

Thiocarboxamide ligands, such as Anthracene-9-thiocarboxamide, are excellent candidates for building blocks in supramolecular assemblies. Their ability to act as bridging ligands, combined with the potential for secondary interactions like hydrogen bonding, allows for the formation of extended networks. The N-H protons of the thiocarboxamide group can act as hydrogen bond donors, while the sulfur atom can act as an acceptor.

Studies on related cadmium(II) coordination polymers with thiocyanate (B1210189) and pyridine-based ligands have demonstrated the critical role of intermolecular interactions in forming the final structure. mdpi.com In these systems, one-dimensional polymeric chains are assembled into higher-dimensional networks through intermolecular N–H∙∙∙S hydrogen bonds and, notably, S∙∙∙S chalcogen bonds. mdpi.com Chalcogen bonding is a non-covalent interaction involving a Group 16 element (like sulfur) that has gained recognition as a significant force in crystal engineering. mdpi.com

The combination of strong, directional metal-ligand bonds with weaker, specific interactions like hydrogen and chalcogen bonding allows for the rational design of coordination polymers with desired topologies, such as 1D chains or 2D sheets. mdpi.comtandfonline.com The bulky anthracene group would also introduce the possibility of π-π stacking interactions, further directing the self-assembly process and potentially leading to materials with interesting photophysical or electronic properties.

Advanced Research Applications and Potential Technological Implementations

Development of Molecular Solar-Thermal (MOST) Energy Storage Materials

Molecular Solar-Thermal (MOST) systems offer a novel approach to harnessing and storing solar energy. weforum.orgchalmers.se These systems utilize organic photoswitches that absorb solar energy and convert it into chemical energy stored in the bonds of a metastable photoisomer. chalmers.se This stored energy can be released as heat on demand when triggered by heat, light, or a catalyst. chalmers.se While anthracene (B1667546) derivatives have been known for their photodimerization capabilities for a century, their potential in MOST systems has been underexplored due to challenges such as poor energy storage. nih.gov

Recent research has focused on overcoming these limitations. Studies on n.nbis-anthracene cyclophanes have shown that these molecules can effectively store solar energy in chemical bonds and release it as heat under mild conditions. nih.gov The energy storage is primarily attributed to the strain in the alkyl linkers formed upon photoexcitation. nih.gov For longer alkyl chains (n > 3), the gravimetric energy storage density is comparable to leading MOST candidates. nih.gov

Specifically, the photodimerization of anthracene derivatives through a [4+4] cycloaddition reaction is a key area of investigation. nih.govbraou.ac.in This process, and its reversal, forms the basis for potential solid-state solar energy storage. researchgate.net The development of new molecular systems based on this principle could lead to the creation of solid-state solar thermal batteries. researchgate.net

| System | Key Feature | Energy Storage Density | Storage Time | Solar Energy Storage Efficiency |

| n.nbis-anthracene cyclophanes | Strain in alkyl linkers | Comparable to best-known candidates | - | - |

| ortho-dianthrylbenzenes | Aryl-linking of two anthracene moieties | 0.14–0.2 MJ kg⁻¹ rsc.org | 9–37 years rsc.org | 0.38–0.66% rsc.org |

| Anthracene-9-thiocarboxamide Cycloadduct | [4+4] cycloaddition in solid state | - | - | - |

Design of Responsive Materials for Actuation and Mechanoluminescent Polymers

The reversible nature of the [4+4] cycloaddition of anthracene derivatives, including anthracene-9-thiocarboxamide, makes them suitable for creating responsive materials. nih.govbraou.ac.in This reversible dimerization can be triggered by light and heat, allowing for the phototunable linkage of molecular fragments. researchgate.net This property is the foundation for developing a range of "smart" materials.